2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
Description
Historical Perspectives on Dihydropyran-2-one Scaffolds in Chemical Research
The history of pyran chemistry is deeply rooted in the study of natural products. The parent pyran ring system, a six-membered heterocycle with one oxygen atom, was first isolated and characterized in 1962. However, interest in its derivatives, particularly pyran-2-ones, predates this discovery due to their identification in various biological sources. Dihydropyran-2-ones emerged as a significant class of compounds as chemists began to isolate and identify them from microbial, plant, and animal sources. clockss.org
Early research was largely driven by the discovery of their diverse biological activities. These compounds were identified as constituents in fungi and lichens, often exhibiting potent physiological effects. clockss.org A notable example from early synthetic efforts includes the preparation of (+)-parasorbic acid, a naturally occurring 5,6-dihydropyran-2-one, which was reported in 1984. This and other pioneering syntheses paved the way for more complex strategies and highlighted the potential of these scaffolds as targets for organic synthesis. The continuous discovery of new natural products containing this core has sustained research interest, motivating the development of novel synthetic methodologies over the decades. osi.lv
Structural Classification and Nomenclature within the Dihydropyran-2-one Family, with Emphasis on 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
The nomenclature of the dihydropyran-2-one family follows the IUPAC (International Union of Pure and Applied Chemistry) system for heterocyclic compounds. The parent structure is pyran, a six-membered ring with two double bonds and one oxygen atom. The term "dihydro" signifies that one of the double bonds has been saturated through the addition of two hydrogen atoms. The numbers "5,6-" specify that the saturation is between carbon atoms 5 and 6. The "2-one" suffix indicates the presence of a carbonyl group (C=O) at the second position of the ring. The "2H-" prefix denotes the position of the "indicated hydrogen," a saturated carbon atom in the ring that is not part of a double bond.
2H-Pyran-2-one, 3-ethyl-5,6-dihydro- specifically describes a molecule with these features and an ethyl (-CH₂CH₃) group attached to the third carbon atom. This substitution at the C3 position is adjacent to the carbonyl group and part of the α,β-unsaturated system, which significantly influences the molecule's reactivity. While this specific compound is a subject of synthetic interest, comprehensive physicochemical data in public databases is limited. For illustrative purposes, data for a closely related isomer, 6-ethyl-5,6-dihydro-2H-pyran-2-one, is often referenced. nist.gov
| Property | 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- (Calculated) | 6-ethyl-5,6-dihydro-2H-pyran-2-one (Experimental Data) |
|---|---|---|
| Molecular Formula | C₇H₁₀O₂ | C₇H₁₀O₂ nist.gov |
| Molecular Weight | 126.15 g/mol | 126.1531 g/mol nist.gov |
| CAS Registry Number | Not readily available | 19895-35-3 nist.gov |
| Synonyms | 3-ethyl-delta-valerolactone | 2-Hepten-5-olide nist.gov |
Academic Significance and Research Trajectory of Dihydropyran-2-ones
The academic significance of 5,6-dihydropyran-2-ones is multifaceted. This class of compounds, also known as α,β-unsaturated δ-lactones, holds a prominent place in organic and medicinal chemistry. Their importance stems from two primary areas: their widespread presence in nature and their utility as versatile building blocks in organic synthesis. osi.lv
Many natural products containing the dihydropyran-2-one core exhibit a broad spectrum of potent biological activities. These include antifungal, antimicrobial, anti-inflammatory, and antitumor properties. osi.lv The embedded α,β-unsaturated lactone is a key pharmacophore, often acting as a Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, leading to their therapeutic effects.
As synthetic intermediates, dihydropyran-2-ones are highly valued. Their rigid, six-membered ring structure provides a stereochemical scaffold for the synthesis of more complex molecules. The double bond and the lactone functionality offer multiple sites for chemical modification, including cycloadditions, conjugate additions, and ring-opening reactions. clockss.org This reactivity allows chemists to use them as starting materials for the synthesis of a variety of other heterocyclic and carbocyclic systems. The research trajectory has evolved from isolation and characterization of natural products to the development of sophisticated, stereoselective synthetic methods to access these molecules and their analogues for biological screening.
Overview of Current Research Trends on 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- and Related Derivatives
Current research on 5,6-dihydropyran-2-ones is heavily focused on the development of novel and efficient synthetic methodologies, particularly those that allow for precise control over stereochemistry. While specific studies on 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- are not abundant, the trends for the broader class of 3-substituted and other related derivatives are indicative of the field's direction.
A major trend is the use of organocatalysis, especially with N-heterocyclic carbenes (NHCs), to synthesize highly substituted dihydropyranones. nih.gov These methods often involve annulation reactions—the formation of a new ring—and can produce complex chiral molecules with high enantiomeric excess. For instance, recent studies have detailed the [4+2] and [3+3] cycloaddition strategies to build the dihydropyranone skeleton from various starting materials. nih.gov Research has shown that substitutions on the starting materials, such as using ethyl esters, can lead to higher yields in these synthetic pathways. nih.gov
Properties
CAS No. |
85287-76-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3 |
InChI Key |
INUWDFWUTRAQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCOC1=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2h Pyran 2 One, 3 Ethyl 5,6 Dihydro and Analogous Structures
Strategies for the Construction of the 5,6-Dihydropyran-2-one Ring System
The formation of the 5,6-dihydropyran-2-one ring, an α,β-unsaturated δ-lactone, can be achieved through various synthetic routes. osi.lv The primary approaches involve the intramolecular cyclization of suitable acyclic precursors or the utilization of cycloaddition reactions to construct the heterocyclic ring in a single step. The choice of strategy often depends on the desired substitution pattern and stereochemical outcome.
Cyclization Reactions in Dihydropyran-2-one Synthesis
Intramolecular cyclization is a fundamental and widely employed strategy for synthesizing 5,6-dihydropyran-2-ones. osi.lv This approach typically involves the lactonization of δ-hydroxy acid derivatives or related precursors, which can be promoted by acid, base, or metal catalysts.
Acid-catalyzed cyclization provides a direct route to dihydropyran-2-ones from appropriate hydroxy acids or their ester derivatives. Both Brønsted and Lewis acids can be effective in promoting the intramolecular esterification. For instance, Lewis acid-mediated oxidation has been utilized as a key step in the synthesis of these lactones. researchgate.net Gold-catalyzed hydrocarboxylation represents another powerful acid-catalyzed method. In the synthesis of Psymberin, a XPhosAuNTf₂ catalyst was employed to facilitate a 6-endo-dig cyclization of an alkyne-containing carboxylic acid, affording an isocromanone intermediate with high yield and selectivity. mdpi.com This demonstrates the utility of carbophilic Lewis acids in activating unsaturated systems for intramolecular nucleophilic attack by a carboxylic acid. mdpi.com
Table 1: Examples of Acid-Catalyzed Cyclization for Dihydropyran-2-one Analogs
| Catalyst System | Substrate Type | Product Type | Yield | Ref |
|---|---|---|---|---|
| XPhosAuNTf₂ | Alkyne-carboxylic acid | Isocromanone | 80% | mdpi.com |
Data table is interactive and may be sorted by column.
Base-mediated cyclizations are commonly used, particularly when the starting material is an ester that requires intramolecular transesterification or a system that benefits from deprotonation to enhance nucleophilicity. A variety of bases, from simple hydroxides to more complex organobases, can be employed. For example, the synthesis of functionalized 5-amidoimidazoles involves a base-induced cyclization process using sodium hydride (NaH). researchgate.net In the context of N-Heterocyclic Carbene (NHC) catalysis, non-covalent bases such as sodium acetate (B1210297) (NaOAc), potassium tert-butoxide (tBuOK), and triethylamine (B128534) (NEt₃) are frequently used as additives to facilitate the generation of the active catalyst and promote key proton transfer steps in the catalytic cycle leading to dihydropyranones. mdpi.com
Table 2: Bases Used in Dihydropyran-2-one Synthesis
| Base | Catalytic System | Role of Base | Ref |
|---|---|---|---|
| NaH | Standalone | Promotes cyclization | researchgate.net |
| NaOAc | NHC Catalysis | Catalyst generation/proton transfer | mdpi.com |
| tBuOK | NHC Catalysis | Catalyst generation/proton transfer | mdpi.com |
Data table is interactive and may be sorted by column.
Transition metals offer unique catalytic pathways for the synthesis of 5,6-dihydropyran-2-ones, enabling reactions that are often difficult to achieve by other means. osi.lv Ring-closing metathesis (RCM), catalyzed by ruthenium complexes like the Grubbs catalyst, is a prominent method for forming the dihydropyranone ring from a diene precursor containing a carboxylate group. osi.lvmdpi.com This strategy was successfully applied in the synthesis of a key tetrahydropyran (B127337) intermediate for Bistramide A. mdpi.com
Palladium-catalyzed reactions, such as the Heck reaction or Suzuki coupling, can be used to construct complex acyclic precursors that subsequently undergo cyclization. mdpi.com Copper(I)-catalyzed direct vinylogous aldol (B89426) reactions of β,γ-unsaturated esters with aldehydes provide a pathway to chiral α,β-unsaturated δ-lactones. organic-chemistry.org This process can involve a one-pot sequence of aldol reaction, double bond isomerization, and intramolecular transesterification. organic-chemistry.org
Table 3: Transition Metal Catalysts in Dihydropyran-2-one Synthesis
| Metal Catalyst | Reaction Type | Key Transformation | Ref |
|---|---|---|---|
| Ruthenium (Grubbs II) | Ring-Closing Metathesis (RCM) | Diene-ester cyclization | osi.lvmdpi.com |
| Palladium | Cross-Coupling (e.g., Suzuki) | Precursor synthesis | mdpi.com |
| Copper(I) | Vinylogous Aldol Reaction | Aldol reaction and cyclization | organic-chemistry.org |
Data table is interactive and may be sorted by column.
Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the synthesis of dihydropyran-2-ones. mdpi.comproquest.com NHCs can activate α,β-unsaturated aldehydes through the formation of a Breslow intermediate, which can then generate key reactive species like homoenolate or enolate equivalents. mdpi.comrsc.org These intermediates undergo formal [4+2] or [3+3] cycloaddition reactions with various partners to construct the dihydropyran-2-one ring. mdpi.com
In a typical [4+2] annulation, an NHC catalyst reacts with an α,β-unsaturated aldehyde to form a homoenolate equivalent, which then acts as a four-carbon building block. Reaction with a suitable two-atom partner, such as a 1,3-dicarbonyl compound, leads to the desired dihydropyranone. mdpi.comproquest.com Alternatively, the NHC can generate an α,β-unsaturated acylazolium intermediate, which acts as a dienophile in reactions with enolates. acs.org Chiral triazolium salts are often used as pre-catalysts to achieve high enantioselectivity in these transformations. mdpi.comacs.org
Table 4: NHC-Catalyzed Synthesis of Dihydropyranones
| Reaction Type | Key Intermediate | Substrates | Catalyst Type | Ref |
|---|---|---|---|---|
| [4+2] Annulation | Homoenolate | α,β-Unsaturated aldehyde + 1,3-dicarbonyl | Triazolium salt | mdpi.comproquest.com |
| [3+3] Annulation | Azolium enolate | Enal + Pyrrole-4-one | Imidazolium salt | mdpi.com |
Data table is interactive and may be sorted by column.
Cycloaddition Reactions Leading to Dihydropyran-2-ones
Cycloaddition reactions provide a highly efficient and atom-economical method for constructing the 5,6-dihydropyran-2-one ring system, often establishing multiple stereocenters in a single step. The hetero-Diels-Alder (HDA) reaction is a particularly important strategy. organic-chemistry.orgnih.gov
In a typical HDA reaction for this purpose, a diene reacts with an aldehyde or another carbonyl compound (the heterodienophile). The use of highly reactive dienes, such as 1-alkoxy-1-amino-1,3-butadienes, allows the reaction to proceed under mild conditions with a variety of electron-deficient dienophiles, including aldehydes, to afford 6-substituted 5,6-dihydropyran-2-ones directly. organic-chemistry.orgnih.gov The reaction exhibits excellent regioselectivity. nih.gov Asymmetric variants of the HDA reaction have been developed using chiral catalysts, such as titanium(IV) tridentate Schiff-base complexes, to produce enantioenriched dihydropyran-2-ones. organic-chemistry.org Organocatalytic inverse-electron-demand Diels-Alder reactions have also been reported for the synthesis of related dihydropyrans. nih.gov Furthermore, 1,3-dipolar cycloadditions have been employed, where a cyclic nitrone reacts with 5,6-dihydro-2H-pyran-2-one itself to create more complex fused ring systems, which can then be transformed into other heterocyclic structures. nih.gov
Diels-Alder and Hetero-Diels-Alder Approaches
The Diels-Alder reaction and its hetero-variant are cornerstone strategies for the synthesis of six-membered rings, including the 2H-pyran-2-one scaffold. In a typical approach, a substituted 2H-pyran-2-one can act as the diene component, reacting with a dienophile. For instance, the Diels-Alder reaction between a substituted 2H-pyran-2-one and various dienophiles, such as styrenes or alkynes, has been utilized to construct complex molecular architectures. organic-chemistry.orgacs.orgosi.lv These reactions often proceed via a cycloaddition followed by an elimination of CO2 to yield highly substituted aromatic compounds. organic-chemistry.orgacs.orgosi.lv
The hetero-Diels-Alder (HDA) reaction is particularly useful for the direct synthesis of dihydropyran rings. libretexts.org In an inverse electron demand HDA reaction, an electron-poor α,β-unsaturated carbonyl compound (heterodiene) reacts with an electron-rich olefin (heterodienophile). mdpi.com This approach has been successfully catalyzed by C2-symmetric bis(oxazoline)−Cu(II) complexes, yielding dihydropyrans with high diastereo- and enantioselectivity. mdpi.com A range of α,β-unsaturated acyl phosphonates and β,γ-unsaturated α-keto esters can serve as effective heterodienes, while enol ethers and sulfides are common heterodienophiles. mdpi.com
| Reaction Type | Diene/Heterodiene | Dienophile/Heterodienophile | Key Features |
| Diels-Alder | Substituted 2H-pyran-2-one | Styrenes, Alkynes | Often followed by CO2 elimination and aromatization. organic-chemistry.orgacs.orgosi.lv |
| Hetero-Diels-Alder | α,β-Unsaturated carbonyls | Enol ethers, Enol sulfides | Catalyzed by chiral Lewis acids for asymmetric synthesis. mdpi.com |
[4+2] Annulation Strategies
[4+2] annulation strategies provide a direct route to dihydropyran-2-one derivatives. N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for such transformations. researchgate.netresearchgate.net In a typical NHC-catalyzed [4+2] annulation, an α,β-unsaturated aldehyde can be activated by the NHC to form a key intermediate, which then reacts with a suitable 2-carbon component. researchgate.netresearchgate.net
For example, the reaction of enals with various partners under NHC catalysis can lead to the formation of highly substituted dihydropyranones. These reactions often proceed with high efficiency and can be rendered enantioselective by using chiral NHC catalysts. researchgate.net The versatility of this approach allows for the synthesis of a wide range of dihydropyran-2-one derivatives with diverse substitution patterns. researchgate.net
Ring Transformation and Rearrangement Strategies
Alternative to building the ring from acyclic precursors, ring transformation and rearrangement strategies offer unique pathways to dihydropyran-2-one derivatives from existing cyclic systems. 2H-pyran-2-ones are susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangement to form new heterocyclic or carbocyclic systems. semanticscholar.org While these reactions often lead to products other than pyran-2-ones, under specific conditions, they can be controlled to yield desired rearranged pyranone structures. semanticscholar.org
A notable rearrangement strategy involves the ring-expansion of monocyclopropanated furans. This metal-free, stereoselective method provides access to highly functionalized dihydro-2H-pyran derivatives. nih.gov The reaction proceeds through a cyclopropylcarbinyl cation rearrangement, where the selective cleavage of an endocyclic cyclopropane (B1198618) C-C bond is achieved. nih.gov This methodology is scalable and allows for the creation of versatile building blocks for further synthetic transformations. nih.gov
Stereoselective and Asymmetric Synthesis of Dihydropyran-2-one Derivatives
The development of stereoselective and asymmetric methods for the synthesis of dihydropyran-2-one derivatives is of paramount importance, given the prevalence of chiral pyran-containing motifs in biologically active molecules.
Chiral Lewis Acid Catalysis
Chiral Lewis acids have proven to be highly effective in catalyzing enantioselective reactions for the synthesis of dihydropyran-2-ones. As mentioned in the context of hetero-Diels-Alder reactions, C2-symmetric bis(oxazoline)-Cu(II) complexes are excellent catalysts for the cycloaddition of α,β-unsaturated carbonyl compounds with electron-rich olefins, affording dihydropyrans in high diastereo- and enantioselectivity. mdpi.comsyr.edu
The choice of the chiral ligand and the Lewis acidic metal is crucial for achieving high levels of stereocontrol. For instance, in the Diels-Alder reaction of 1-(phenoxycarbonyl)-1,2-dihydropyridine with an N-acryloyloxazolidinone, a titanium-TADDOLate complex served as an effective chiral Lewis acid catalyst, yielding the product with high diastereoselectivity. Similarly, Cu(OTf)2 in combination with a bis(oxazoline) ligand also demonstrated excellent performance in related transformations.
Enantioselective Methodologies
Beyond chiral Lewis acid catalysis, a variety of other enantioselective methodologies have been developed for the synthesis of dihydropyran-2-one derivatives. Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has been extensively explored. researchgate.netresearchgate.net Chiral NHCs can catalyze the enantioselective [4+2] annulation of enals and other substrates to produce chiral dihydropyranones with high enantiomeric excess. researchgate.net
Another powerful enantioselective method is the ring-closing metathesis (RCM) of prochiral diene precursors. This approach has been successfully employed in the synthesis of enantiomerically enriched 5,6-dihydropyran-2-ones starting from readily available chiral building blocks. The strategic placement of chiral centers in the acyclic precursor allows for the stereocontrolled formation of the cyclic product upon RCM.
Regioselective Introduction of the Ethyl Moiety at Position 3
The introduction of an ethyl group at the C3 position of the 5,6-dihydro-2H-pyran-2-one ring requires a regioselective C-C bond formation. Given the α,β-unsaturated lactone nature of the core structure, conjugate addition (Michael addition) of an ethyl nucleophile is a primary and highly effective strategy.
Organocuprates, particularly lithium diethylcuprate (Et2CuLi), are well-established reagents for the 1,4-conjugate addition of ethyl groups to α,β-unsaturated carbonyl compounds, including cyclic enones and lactones. organic-chemistry.org The reaction of 5,6-dihydro-2H-pyran-2-one with an ethyl cuprate (B13416276) reagent would be expected to proceed via nucleophilic attack at the β-carbon (C3), leading to the formation of a transient enolate intermediate. Subsequent protonation during workup would yield the desired 3-ethyl-5,6-dihydro-2H-pyran-2-one.
Another plausible approach involves the deprotonation of the saturated lactone, 3-ethyl-dihydropyran-2-one, at the α-position (C3) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be trapped with an electrophile. However, for the synthesis of the target molecule, the conjugate addition approach is more direct.
The general reactivity for the conjugate addition is summarized in the table below:
| Reagent Type | Example | Expected Reaction | Key Considerations |
| Organocuprates | Et2CuLi | 1,4-conjugate addition of the ethyl group to the C3 position. | Generally provides high yields for 1,4-addition with "soft" nucleophiles like cuprates. |
| Grignard Reagents | EtMgBr (with Cu catalyst) | Primarily 1,4-addition in the presence of a copper catalyst. | Without a copper catalyst, a mixture of 1,2- and 1,4-addition products may be observed. |
The choice of the specific organometallic reagent and reaction conditions can influence the efficiency and selectivity of the ethyl group introduction. Copper-catalyzed conjugate additions are often preferred for their high regioselectivity for 1,4-addition over 1,2-addition to the carbonyl group. organic-chemistry.org
Pre-functionalization of Synthetic Precursors
The introduction of substituents onto the δ-lactone ring can be effectively achieved by utilizing acyclic precursors that already contain the desired functional groups. This approach allows for a high degree of control over the stereochemistry and substitution pattern of the final cyclic product. A common strategy involves the synthesis of a substituted 5-hydroxypentanoic acid derivative, which can then undergo intramolecular cyclization (lactonization) to form the desired δ-lactone.
For the synthesis of 3-ethyl-5,6-dihydro-2H-pyran-2-one, a suitable precursor would be a 2-ethyl-5-hydroxypentanoic acid derivative. The synthesis of such precursors can be accomplished through various established organic reactions. For instance, asymmetric aldol reactions are a powerful tool for the stereoselective construction of carbon-carbon bonds and the introduction of substituents. The use of chiral auxiliaries, such as N-acyl thiazolidinethiones, can facilitate the diastereoselective synthesis of substituted δ-valerolactones. nih.govacs.org In a hypothetical synthesis targeting a 3-ethyl substituted lactone, an acetate aldol reaction could be employed to introduce the ethyl group at the α-position to the eventual carbonyl group of the lactone.
A representative, though generalized, synthetic approach is outlined below:
Table 1: Representative Synthetic Scheme for Pre-functionalization Approach
| Step | Reaction | Description |
| 1 | Aldol Condensation | A chiral auxiliary-mediated aldol reaction between a propanal-derived enolate and an appropriate electrophile to introduce the ethyl group at the desired position. |
| 2 | Reduction | Reduction of a carbonyl group to a hydroxyl group, which will ultimately form the ether linkage of the lactone. |
| 3 | Hydrolysis and Lactonization | Removal of the chiral auxiliary and subsequent acid- or base-catalyzed intramolecular cyclization to yield the 3-ethyl-δ-valerolactone. |
This pre-functionalization strategy offers the advantage of establishing the desired stereocenters early in the synthetic sequence, which can be crucial for the synthesis of complex, biologically active molecules.
Post-cyclization Functionalization Reactions
An alternative strategy for the synthesis of substituted δ-lactones involves the functionalization of a pre-existing 5,6-dihydro-2H-pyran-2-one ring. This approach is particularly useful when the parent lactone is readily available. The α,β-unsaturated nature of the 5,6-dihydro-2H-pyran-2-one scaffold makes it an excellent Michael acceptor, allowing for the introduction of substituents at the 3-position through conjugate addition reactions. chemistrysteps.comwikipedia.orglibretexts.org
The 1,4-conjugate addition of an ethyl group to 5,6-dihydro-2H-pyran-2-one can be achieved using various organometallic reagents. Organocuprates, such as lithium diethylcuprate (Et₂CuLi), are particularly effective for this transformation due to their high propensity for 1,4-addition over 1,2-addition to the carbonyl group. chemistrysteps.com The reaction proceeds via the nucleophilic attack of the ethyl group at the β-carbon of the unsaturated lactone, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 3-ethyl substituted δ-lactone.
Table 2: Reagents for Post-cyclization Ethyl Group Introduction
| Reagent | Reaction Type | Conditions |
| Lithium diethylcuprate (Et₂CuLi) | Michael Addition | Typically carried out in an ethereal solvent like THF at low temperatures (e.g., -78 °C). |
| Ethylmagnesium bromide (EtMgBr) with Cu(I) catalyst | Catalytic Michael Addition | A copper salt (e.g., CuI, CuCN) is used to promote the 1,4-addition of the Grignard reagent. beilstein-journals.orgmdpi.com |
This post-cyclization functionalization approach provides a convergent and often high-yielding route to substituted δ-lactones from a common intermediate.
Sustainable and Green Chemical Synthesis Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methods. This is particularly relevant in the synthesis of lactones, given their widespread applications. Green chemistry principles are being applied to the synthesis of δ-lactones through the use of renewable feedstocks, biocatalysis, and the development of catalytic processes that minimize waste and energy consumption.
Renewable Feedstocks: One of the key aspects of green chemistry is the utilization of renewable starting materials. Biomass-derived platform chemicals offer a sustainable alternative to petroleum-based feedstocks. rsc.orgnih.govpsu.edu For instance, δ-valerolactone can be synthesized from furfural (B47365), which is derived from lignocellulosic biomass. chemicalbook.com While the direct synthesis of 3-ethyl-δ-valerolactone from renewable sources is not extensively documented, the principles of biorefining could be applied to generate functionalized precursors that can be converted to the target molecule.
Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild reaction conditions, making them ideal for green chemical synthesis. Biocatalytic methods for the synthesis of lactones are being actively explored. For example, the reduction of 5-oxopentanoic acids to the corresponding 5-hydroxypentanoic acids, which can then cyclize to form δ-lactones, can be achieved using biocatalytic methods. rwth-aachen.deresearchgate.net A hypothetical green synthesis of 3-ethyl-5,6-dihydro-2H-pyran-2-one could involve the biocatalytic reduction of 2-ethyl-5-oxopentanoic acid using a suitable reductase enzyme.
Table 3: Sustainable and Green Synthesis Approaches for δ-Lactones
| Approach | Description | Advantages |
| Renewable Feedstocks | Utilization of biomass-derived starting materials like furfural to produce δ-valerolactone and its derivatives. chemicalbook.com | Reduces reliance on fossil fuels, often involves functionalized molecules requiring fewer synthetic steps. psu.edu |
| Biocatalysis | Employment of enzymes (e.g., reductases) for key transformations, such as the stereoselective reduction of keto-acids to hydroxy-acids. rwth-aachen.de | High selectivity, mild reaction conditions (aqueous media, ambient temperature and pressure), biodegradable catalysts. |
| Heterogeneous Catalysis | Use of solid-supported catalysts that can be easily separated from the reaction mixture and recycled. | Simplifies product purification, reduces catalyst waste, and allows for continuous flow processes. |
The development of these sustainable protocols is crucial for the future of chemical manufacturing, enabling the production of valuable compounds like 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- with a reduced environmental footprint.
Chemical Reactivity and Mechanistic Investigations of 2h Pyran 2 One, 3 Ethyl 5,6 Dihydro and Its Dihydropyran 2 One Congeners
Fundamental Reactivity Patterns of the Dihydropyran-2-one Lactone Ring
The 5,6-dihydropyran-2-one ring system, an α,β-unsaturated δ-lactone, serves as a versatile scaffold in organic synthesis. Its reactivity is governed by the interplay of several structural features: the cyclic ester (lactone), the conjugated carbon-carbon double bond, and the ring oxygen atom. This arrangement creates distinct electrophilic centers, making the molecule susceptible to a variety of chemical transformations.
The primary electrophilic sites within the dihydropyran-2-one ring are the carbonyl carbon (C-2), the β-carbon of the unsaturated system (C-4), and the saturated carbon adjacent to the ring oxygen (C-6). clockss.org The polarization of the molecule, influenced by the electron-withdrawing carbonyl group and the electron-donating ring oxygen, creates a "push-pull" olefin system. chim.it This electronic profile dictates the regioselectivity of nucleophilic attacks. Nucleophiles can engage in direct 1,2-addition at the highly electrophilic carbonyl carbon or undergo a 1,4-conjugate addition (Michael addition) at the C-4 position.
The reactivity of the dihydropyran-2-one ring is significantly different from its fully unsaturated counterpart, 2H-pyran-2-one. While 2H-pyran-2-ones exhibit some aromatic character, demonstrated by their participation in electrophilic substitution reactions at the C-3 and C-5 positions, 5,6-dihydropyran-2-ones behave more like typical α,β-unsaturated esters. clockss.org The cyclic nature of the structure, however, imparts greater stability compared to some acyclic analogs; for instance, certain 5-acyl-3,4-dihydro-2H-pyrans show remarkable resistance to hydrolysis even in the presence of concentrated acid, a stark contrast to their acyclic β-alkoxy vinyl ketone relatives. chim.it
| Position | Description | Common Reactions |
|---|---|---|
| C-2 (Carbonyl Carbon) | Highly electrophilic due to the adjacent oxygen atoms. | Nucleophilic Addition, Ring-Opening |
| C-4 (β-Carbon) | Electrophilic site for conjugate addition due to vinylogous carbonyl character. | Michael Addition, Annulation |
| C3=C4 Double Bond | Participates in cycloaddition reactions. | Diels-Alder Reactions (as diene or dienophile) |
| C-6 | Electrophilic center susceptible to nucleophilic attack leading to ring opening. | Ring Transformations |
Nucleophilic Transformation Reactions
The carbonyl carbon (C-2) of the lactone is a primary site for nucleophilic attack. byjus.com This reaction follows a general mechanism where the nucleophile adds to the electrophilic carbon, causing the cleavage of the C=O pi bond and forming a tetrahedral alkoxide intermediate. byjus.comyoutube.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.
Strong nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, readily attack the carbonyl center. libretexts.org This addition typically leads to the formation of an unstable cyclic hemiacetal (a lactol), which often undergoes spontaneous or acid-catalyzed ring-opening to yield a diol derivative where one of the hydroxyl groups is secondary and the other is primary, resulting from the reduction of the original lactone.
Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce the lactone carbonyl. libretexts.org These reagents deliver a hydride ion (:H⁻) to the carbonyl carbon. libretexts.org Milder reagents may result in the formation of the corresponding lactol, while more powerful reducing agents like LiAlH₄ typically induce complete reduction via ring-opening to afford the corresponding 1,5-diol.
| Nucleophile/Reagent | Intermediate | Final Product Type |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Tetrahedral Magnesium Alkoxide | Ring-Opened Diol |
| Sodium Borohydride (NaBH₄) | Tetrahedral Alkoxide | Lactol (Cyclic Hemiacetal) |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahedral Alkoxide | 1,5-Diol (from ring cleavage) |
| Hydrogen Cyanide (HCN) | Tetrahedral Cyanide Adduct | Cyanohydrin (potentially ring-opened) byjus.com |
The dihydropyran-2-one skeleton is a valuable precursor for the synthesis of other carbo- and heterocyclic systems through reactions that involve the opening of the lactone ring. clockss.org This transformation can be initiated by nucleophilic attack at either the C-2 or C-4 position, often leading to a cascade of reactions. chim.it Nitrogen-based nucleophiles like ammonia, primary amines, and hydrazines are particularly effective at inducing these transformations, typically resulting in the formation of nitrogen-containing heterocycles such as pyridones and pyridazines. clockss.orgresearchgate.net
Annulation reactions, which involve the construction of a new ring onto the existing framework, represent a powerful application of dihydropyran-2-one reactivity. nih.gov These reactions can be designed as formal cycloadditions. For instance, a conjugate addition of a carbanion nucleophile to the C-4 position can be followed by an intramolecular cyclization, effectively using the pyranone as a building block in a formal [4+2] annulation. nih.gov N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for mediating various [4+2] and [3+3] annulation reactions of dihydropyran-2-one derivatives, providing access to complex polycyclic structures. mdpi.com These cascade processes often proceed through a Michael addition followed by an intramolecular cyclization, such as an oxa-Michael reaction, to complete the ring formation. nih.gov
Functionalization of the dihydropyran-2-one core can also be achieved through substitution reactions, although these are less common than addition or ring-opening pathways. For the parent 2H-pyran-2-one systems, electrophilic substitution is a characteristic reaction that highlights their quasi-aromatic nature. clockss.org However, for 5,6-dihydro-2H-pyran-2-ones, the reactivity pattern is different.
The electron-deficient nature of the C3=C4 double bond makes it generally unreactive toward electrophilic attack but potentially susceptible to nucleophilic vinylic substitution under specific conditions. Functionalization at the saturated C-5 and C-6 positions can be challenging. The C-5 position, being α to the double bond and γ to the carbonyl, could potentially be deprotonated to form a vinylogous enolate, allowing for reaction with electrophiles. The C-6 position is activated by the adjacent ring oxygen, but substitution reactions at this site often proceed via a ring-opening/re-closure mechanism. Synthetic strategies have been developed for specific substitutions, such as the introduction of a fluorine atom at the C-3 position in 6-substituted 5,6-dihydropyran-2-ones via a Julia-Kocienski olefination as a key step. organic-chemistry.org
Electrophilic Transformations
The C3=C4 double bond in 3-ethyl-5,6-dihydro-2H-pyran-2-one is electronically deactivated towards electrophilic attack due to the powerful electron-withdrawing effect of the conjugated carbonyl group. This makes it significantly less nucleophilic than a typical alkene. Consequently, classical electrophilic additions such as hydrohalogenation or halogenation, which proceed readily with electron-rich alkenes like 3,4-dihydro-2H-pyran, are disfavored. sigmaaldrich.com While the parent, fully unsaturated 2H-pyran-2-ones can undergo electrophilic substitution reactions (e.g., nitration, halogenation) at the C-3 and C-5 positions, this reactivity is attributed to a degree of aromatic character that is absent in the dihydro congener. clockss.org Electrophilic attack on the 5,6-dihydropyran-2-one system, if it occurs, would require highly reactive electrophiles or Lewis acid catalysis to overcome the deactivation of the π-system.
Pericyclic and Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)
Pericyclic reactions, particularly cycloadditions, are among the most powerful applications of dihydropyran-2-ones in synthesis. msu.edulibretexts.org The α,β-unsaturated lactone moiety can participate in [4+2] cycloadditions in two distinct ways.
In a Normal Electron Demand Diels-Alder reaction , the dihydropyran-2-one can act as a dienophile, reacting with an electron-rich diene. The electron-withdrawing nature of the carbonyl group activates the double bond for this purpose.
More significantly, the dihydropyran-2-one system is an ideal candidate to act as the heterodiene component in an Inverse Electron Demand Diels-Alder (IEDDA) reaction . nih.govwikipedia.org In this type of cycloaddition, an electron-poor diene (or heterodiene) reacts with an electron-rich dienophile. wikipedia.org The 1-oxa-1,3-butadiene system (O1-C2-C3=C4) of the dihydropyran-2-one is rendered electron-deficient by the carbonyl group, making it highly reactive towards dienophiles such as vinyl ethers, vinyl acetals, and enamines. wikipedia.orgnih.gov
These IEDDA reactions are synthetically valuable as they provide a highly regio- and stereoselective pathway to construct new, complex dihydropyran-containing structures. nih.govrsc.org The reaction proceeds through a concerted mechanism where the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dihydropyran-2-one heterodiene. wikipedia.org Lewis acids are often employed as catalysts to lower the energy of the diene's LUMO, thereby accelerating the reaction and enhancing its selectivity. nih.gov
| Reaction Type | Role of Dihydropyran-2-one | Reactant Partner (Example) | Key Feature |
|---|---|---|---|
| Normal Demand Diels-Alder | Dienophile | Electron-rich diene (e.g., 1,3-Butadiene) | Forms a bicyclic lactone adduct. |
| Inverse Electron Demand Diels-Alder (IEDDA) | Heterodiene | Electron-rich dienophile (e.g., Ethyl vinyl ether) | Forms new functionalized dihydropyran rings. nih.govrsc.org |
| [3+2] Annulation | 1,3-Biselectrophile | Nucleophilic species | Cascade process leading to five-membered rings. nih.gov |
Oxidation and Reduction Pathways
The dihydropyran-2-one scaffold is susceptible to both oxidation and reduction, allowing for its conversion into a variety of other functionalized molecules. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed.
Oxidation: Oxidation of dihydropyran-2-one congeners can target different parts of the molecule, such as the double bond or adjacent carbon atoms. For instance, the exocyclic C=C bond of certain tetrahydro-2H-pyran derivatives can be cleaved through an oxidative process. The use of a Ruthenium(III) chloride/water/sodium periodate (B1199274) (RuCl₃/H₂O/NaIO₄) system effectively oxidizes a methylene (B1212753) group on the pyran ring to a ketone, yielding a dihydro-2H-pyran-3(4H)-one derivative. acs.org This transformation highlights a pathway to introduce further functionality onto the heterocyclic core.
Reduction: Reduction reactions offer pathways to convert the lactone and alkene moieties of dihydropyran-2-ones into alcohols and saturated rings. Catalytic reduction of 3,6-2H-dihydropyran C-O bonds can be achieved with catalytic amounts of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in the presence of an alkylsilane, yielding homoallylic alcohols. researchgate.net This mild and selective approach preferentially reduces the more stabilized allylic position. researchgate.net
Furthermore, specific functional groups on substituted dihydropyran-2-ones can be selectively reduced. For example, a carbonyl group on the pyran ring can be reduced to a secondary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). acs.org This demonstrates the ability to modify substituents without altering the core lactone structure under specific conditions.
| Reaction Type | Substrate Type | Reagent(s) | Product Type | Source |
|---|---|---|---|---|
| Oxidation | 3-acyl-5-methylene-2-(trifluoromethyl)tetrahydro-2H-pyran | RuCl₃/H₂O/NaIO₄ | 5-benzoyl-6-(trifluoromethyl)dihydro-2H-pyran-3(4H)-one | acs.org |
| Reduction | 3,6-2H-dihydropyrans | B(C₆F₅)₃, alkylsilane | Homoallylic alcohols | researchgate.net |
| Reduction | Carbonyl group on a substituted tetrahydro-2H-pyran | LiAlH₄ | Secondary alcohol derivative | acs.org |
Rearrangement Reactions and Mechanism Elucidation
Dihydropyran-2-ones and related pyran structures undergo several types of rearrangement reactions, often catalyzed by acids or bases, leading to diverse molecular architectures. These transformations can involve skeletal reorganization or ring-opening and closing sequences.
One significant transformation is the 2-oxonia-Cope rearrangement . This highly stereoselective reaction has been utilized in the synthesis of δ-hydroxy-α,β-unsaturated esters from nonracemic vinylogous aldolation synthons and aldehydes. organic-chemistry.org
Acid-catalyzed rearrangements are also common. For example, treatment of 3,4-dihydro-2H-pyran with N-alkyl-O-(arylsulfonyl)hydroxylamines (NSA) in the presence of an acid catalyst leads to addition to the double bond. rsc.org This is followed by a cationic rearrangement, which proceeds through two main pathways: a major pathway involving hydride migration and a minor one involving ring expansion, ultimately yielding cyclic imidates. rsc.org The proposed mechanism involves the NSA acting as a nucleophile to capture the oxonium ion formed from the protonation of the dihydropyran. rsc.org
Furthermore, pyran-2-ones can undergo unique 'ring transformation-rearrangement' reactions . In one such process, 2H-pyran-2-ones react with acetol in the presence of a base to produce functionalized 5,6-dihydropyran-2-ones. researchgate.net This reaction proceeds through a unique sequence involving the insertion of the acetol molecule. researchgate.net Nucleophile-induced ring transformations of the 2H-pyran-2-one ring are also prevalent, providing routes to a variety of new heterocyclic and carbocyclic systems. clockss.orgresearchgate.net These reactions are driven by the electrophilic nature of the C-2, C-4, and C-6 positions of the pyran-2-one ring, which are susceptible to nucleophilic attack, often leading to ring opening followed by recyclization into a new ring system. clockss.org
| Rearrangement Type | Substrate | Conditions/Reagents | Key Mechanistic Feature | Product | Source |
|---|---|---|---|---|---|
| 2-oxonia-Cope | Vinylogous aldolation synthons and aldehydes | - | Stereoselective organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement | δ-hydroxy-α,β-unsaturated esters | organic-chemistry.org |
| Cationic Rearrangement | 3,4-dihydro-2H-pyran | Acid catalyst, N-alkyl-O-(arylsulfonyl)hydroxylamines | Hydride migration and ring expansion | Cyclic imidates | rsc.org |
| Ring Transformation-Rearrangement | 2H-pyran-2-ones | Base, Acetol | Insertion of acetol | 5,6-dihydropyran-2-ones | researchgate.net |
| Nucleophile-Induced Ring Transformation | 2H-pyran-2-ones | Nitrogen or carbon nucleophiles | Nucleophilic attack followed by ring-opening/recyclization | Various heterocycles (e.g., pyridones, pyrazoles) | clockss.orgresearchgate.net |
Catalysis in Chemical Transformations of Dihydropyran-2-ones
Catalysis plays a pivotal role in the synthesis and functionalization of dihydropyran-2-ones, enabling efficient and stereoselective transformations. Both organocatalysis and metal catalysis have been extensively explored.
Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as highly versatile organocatalysts for the synthesis of 3,4-dihydropyran-2-ones. mdpi.com NHC catalysis typically involves [4+2] and [3+3] cycloaddition reactions. nih.gov The general mechanism begins with the formation of a Breslow intermediate from the reaction of the NHC with an aldehyde. mdpi.com This intermediate then rearranges to a homoenolate species, which can act as a key reactive intermediate in annulation reactions with various partners to form the dihydropyran-2-one ring. nih.gov This methodology allows for the synthesis of a wide range of substituted dihydropyranones with high yields and enantioselectivities. mdpi.comorganic-chemistry.org
Metal Catalysis: Metal catalysts are also crucial in the transformations of dihydropyran-2-one congeners. Palladium-catalyzed cycloaddition of (E)-β-trifluoromethylated enones provides a powerful strategy for synthesizing α-CF₃-substituted tetrahydro-2H-pyrans. acs.org A key feature of this reaction is that the product chemoselectivity can be controlled by the choice of ligand. For example, using different phosphine (B1218219) ligands can selectively favor the formation of either the tetrahydro-2H-pyran or a spirocyclopropane product. acs.org
Novel catalytic materials like metal-organic frameworks (MOFs) have also been employed. A Tantalum-based MOF (Ta-MOF) has been shown to be a highly efficient and reusable catalyst for the synthesis of 1,4-dihydropyran derivatives under mild conditions. nih.gov The advantages of this system include high recyclability, short reaction times, and high product yields. nih.gov
| Catalyst Type | Specific Catalyst/System | Reaction Type | Substrates | Product | Source |
|---|---|---|---|---|---|
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Annulations | α,β-Unsaturated aldehydes, enals, ketoesters | Substituted 3,4-dihydropyran-2-ones | mdpi.comnih.govorganic-chemistry.org |
| Metal Catalyst | Palladium complexes with phosphine ligands | Cycloaddition | (E)-β-trifluoromethylated enones, vinylcyclopropanes | α-CF₃-substituted tetrahydro-2H-pyrans | acs.org |
| Heterogeneous Catalyst | Tantalum-Metal Organic Framework (Ta-MOF) | Three-component reaction | Aldehydes, malononitrile, active methylene compounds | 1,4-dihydropyran derivatives | nih.gov |
Advanced Spectroscopic Analysis and Structural Elucidation of 2h Pyran 2 One, 3 Ethyl 5,6 Dihydro
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
High-Resolution ¹H and ¹³C NMR for Structural Assignment
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for the initial structural assignment of a molecule.
For 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- , the ¹H NMR spectrum would be expected to show distinct signals for the protons in the ethyl group (a triplet and a quartet) and the protons on the dihydropyranone ring. The chemical shifts of these protons would indicate their electronic environment, and the coupling patterns (splitting of signals) would reveal which protons are adjacent to one another.
The ¹³C NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbonyl carbon of the lactone, the sp² carbons of the double bond, the sp³ carbons of the ring and the ethyl group.
Table 1: Predicted ¹H NMR Data for 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H-4 | --- | --- | --- |
| H-5 | --- | --- | --- |
| H-6 | --- | --- | --- |
| -CH₂CH₃ | --- | --- | --- |
| -CH₂CH ₃ | --- | --- | --- |
No experimental data found in the searched literature.
Table 2: Predicted ¹³C NMR Data for 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 (C=O) | --- |
| C-3 | --- |
| C-4 | --- |
| C-5 | --- |
| C-6 | --- |
| -C H₂CH₃ | --- |
| -CH₂C H₃ | --- |
No experimental data found in the searched literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms and to determine the stereochemistry of a molecule.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity within the ethyl group and the arrangement of protons around the dihydropyranone ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the definitive assignment of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing information about the three-dimensional structure and stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its molecular formula. The molecular formula for 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- is C₇H₁₀O₂. HRMS would provide a highly accurate mass measurement that confirms this formula.
Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The way the molecule breaks apart upon ionization can help to confirm the presence of the ethyl group and the dihydropyranone ring.
Table 3: Predicted HRMS Data for 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M]+ | 126.0681 | --- |
| [M+H]+ | 127.0754 | --- |
| [M+Na]+ | 149.0573 | --- |
No experimental data found in the searched literature.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- , the IR spectrum would be expected to show a strong absorption band characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated lactone. Other key absorptions would include those for the C=C double bond, C-O stretching, and C-H stretching of the alkyl portions of the molecule.
Table 4: Predicted IR Absorption Bands for 2H-Pyran-2-one, 3-ethyl-5,6-dihydro-
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O (Lactone) | ~1720-1740 |
| C=C | ~1630-1650 |
| C-O | ~1100-1250 |
| C-H (sp³) | ~2850-3000 |
No experimental data found in the searched literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The α,β-unsaturated lactone system in 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- would be expected to exhibit a characteristic UV absorption maximum (λmax) corresponding to a π → π* transition. The position of this absorption would be indicative of the extent of conjugation in the molecule.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
Natural Occurrence and Biosynthetic Pathways of 5,6 Dihydropyran 2 Ones
Isolation and Characterization of Dihydropyran-2-ones from Biological Sources
The 5,6-dihydropyran-2-one structural motif is present in numerous secondary metabolites isolated from a variety of organisms, including fungi, plants, insects, and marine life. researchgate.netnih.gov These compounds have been characterized using modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate their complex structures. nih.gov
Fungi are prolific producers of 5,6-dihydropyran-2-ones, which often possess antimicrobial and antifungal properties. researchgate.net For instance, an untargeted metabolomics study of the marine-sourced fungus Penicillium restrictum revealed a high chemical diversity of pyran-2-ones, including various isomers of pestalotin, 2'-hydroxypestalotin, and dehydroxypestalotin. nih.gov
A notable example is the isolation of a novel compound, diplopyrone (B1246759) C, from the fungus Diplodia corticola, which was recovered from cork oak (Quercus suber). nih.gov Its structure, (5S,6S,7Z,9S,10S)-5-hydroxy-6-(2-(3-methyloxiran-2-yl)vinyl)-5,6-dihydro-2H-pyran-2-one, was determined using NMR and MS data. nih.govresearchgate.net This compound is closely related to another metabolite, diplopyrone B, previously isolated from the same fungal species. nih.gov
Table 1: Examples of Fungal Dihydropyran-2-ones
| Compound Name | Producing Organism | Source/Host |
| Diplopyrone C | Diplodia corticola | Quercus suber (Cork Oak) |
| Pestalotin Isomers | Penicillium restrictum | Marine Bivalve Mollusc |
| 2'-Hydroxypestalotin Isomers | Penicillium restrictum | Marine Bivalve Mollusc |
| Dehydroxypestalotin Isomers | Penicillium restrictum | Marine Bivalve Mollusc |
The 6-substituted 5,6-dihydropyran-2-one framework is a recurring feature in compounds isolated from the plant kingdom. acs.org These metabolites have been identified in at least 13 plant families, with a high concentration in the Annonaceae, Labiatae, Lauraceae, and Piperaceae families. acs.org Plant-derived dihydropyran-2-ones are known to function as plant-growth inhibitors and insect antifeedants. acs.org
For example, two new 6-substituted 5,6-dihydropyran-2-ones were isolated from the acetone (B3395972) extract of the aerial parts of Piper reticulatum. acs.org Through spectroscopic analysis, their structures were identified as 6(R)-(4'-oxopentyl)-5,6-dihydro-2H-pyran-2-one and its dehydro derivative, 6-(R)-(4'-oxopent-2'-enyl)-5,6-dihydro-2H-pyran-2-one. acs.org
Alkyl-substituted δ-lactones, including 5,6-dihydropyran-2-ones, have been isolated from various terrestrial animals and marine organisms. researchgate.net In many cases, these compounds function as chemical signals or defense molecules.
While direct isolation from insects is documented for the broader lactone class, the presence of dihydropyran-2-ones in marine environments is often linked to microorganisms. Fungi associated with marine life, such as those found in bivalve molluscs, are a rich source of these compounds. nih.gov Filter-feeding organisms like mussels can concentrate microorganisms, including fungal genera such as Penicillium, Aspergillus, and Trichoderma, which are known to produce a diverse array of secondary metabolites, including pyran-2-one derivatives. nih.gov
Proposed Biosynthetic Routes to Dihydropyran-2-ones
The structural diversity of naturally occurring 5,6-dihydropyran-2-ones is largely attributed to their biosynthesis via the polyketide pathway. nih.gov Polyketides are a class of secondary metabolites synthesized by multienzyme complexes known as polyketide synthases (PKSs). nih.gov
The general mechanism involves the sequential condensation of simple carboxylate units, typically acetyl-CoA and malonyl-CoA, in a process that mirrors fatty acid synthesis. The growing polyketide chain undergoes various modifications, such as reductions and dehydrations, before cyclization and release from the enzyme complex. The formation of the δ-lactone ring of the dihydropyran-2-one core occurs through an intramolecular cyclization of a linear polyketide precursor. nih.gov The wide variety of substituents found on the pyranone ring arises from the selection of different starter and extender units and the array of tailoring enzymes that modify the polyketide backbone.
Chemodiversity and Environmental Factors Influencing Pyran-2-one Production
The production of secondary metabolites, including pyran-2-ones, is not static but is heavily influenced by the organism's environment. Fungi, in particular, demonstrate remarkable plasticity in their metabolic profiles in response to different growth conditions.
A study on the marine-derived fungus Penicillium restrictum demonstrated this phenomenon clearly. When the fungus was cultured in a medium containing mussel extract to mimic its natural marine environment, a significantly higher chemical diversity of pyran-2-one derivatives was observed compared to cultures grown in a standard terrestrial-like medium. nih.gov This suggests that chemical cues from the marine habitat, such as those present in the mussel tissue, can trigger the activation of specific biosynthetic gene clusters, leading to the production of a unique suite of pyran-2-ones. nih.gov This environment-driven chemodiversity highlights the ecological role of these compounds, which are likely involved in the complex interactions between the fungus and its host or surrounding environment.
Role of 2h Pyran 2 One, 3 Ethyl 5,6 Dihydro As a Synthetic Intermediate and Scaffold
Building Block in the Synthesis of Complex Organic Molecules
The synthetic power of 3-ethyl-5,6-dihydro-2H-pyran-2-one and its parent scaffold lies in its dual reactivity. The endocyclic double bond conjugated to the lactone carbonyl allows it to participate in a wide array of cycloaddition reactions, while the electrophilic centers at the carbonyl carbon and the β-carbon are susceptible to nucleophilic attack. umich.eduresearchgate.net This reactivity profile has been extensively leveraged to construct a multitude of complex organic structures. osi.lvresearchgate.net
The pyran-2-one ring is a key intermediate in the synthesis of many natural products and their analogues. nih.gov Synthetic strategies often utilize the pyran-2-one core as a linchpin, introducing complexity through sequential, highly controlled chemical transformations. Formal [3+3] cycloadditions, such as the Knoevenagel condensation followed by an electrocyclization reaction, represent a common and efficient route to highly substituted pyran systems, which can then be elaborated into more complex targets. nih.gov
A significant application of the pyran-2-one scaffold is in the diastereoselective synthesis of polycyclic and fused heterocyclic systems. semanticscholar.org The inherent diene character of the pyran-2-one ring system makes it an excellent participant in [4+2] cycloaddition (Diels-Alder) reactions. When reacted with various dienophiles, such as maleic anhydride (B1165640) or maleimides, pyran-2-ones can form bicyclo[2.2.2]octene intermediates. researchgate.net These bridged systems can then undergo further transformations, including rearrangements or ring-opening reactions, to yield complex, fused carbocyclic and heterocyclic frameworks. umich.eduresearchgate.net
Furthermore, intramolecular reactions are a powerful strategy for creating fused ring systems. For example, palladium-catalyzed intramolecular Heck reactions of appropriately substituted pyran precursors have been developed to efficiently construct fused pyran rings. espublisher.com This approach highlights how the pyran scaffold can be pre-functionalized and then induced to cyclize, forming intricate tetracyclic structures. espublisher.com Other synthetic methodologies, such as domino reactions involving Michael additions and electrocyclizations, have been used to create libraries of fused systems like pyrano[3,2-c]quinolones, which are core motifs in various alkaloids. nih.gov
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyran-2-one Scaffolds
| Starting Scaffold Type | Reaction Type | Resulting Fused System | Ref. |
|---|---|---|---|
| 3-Acylamino-2H-pyran-2-one | Diels-Alder Reaction | Bicyclo[2.2.2]octenes, Benz[e]isoindoles | researchgate.net |
| O-allylated bromoalcohols | Intramolecular Heck Reaction | Fused Pyran Rings | espublisher.com |
| Dehydroacetic Acid (DHA) | Condensation/Cyclization | Furo[3,2-c]pyran-3,4-diones | imist.ma |
The pyran-2-one ring is a well-established synthon for aromatic and other heteroaromatic compounds. umich.edusemanticscholar.org One of the most elegant applications is its use in the synthesis of highly substituted aromatic rings via a Diels-Alder/retro-Diels-Alder sequence. The reaction of a 2H-pyran-2-one with an alkyne dienophile initially forms a bicyclic adduct which, upon heating, spontaneously extrudes carbon dioxide to yield a substituted benzene (B151609) derivative. researchgate.net This method provides a powerful and regiocontrolled route to polysubstituted anilines, biphenyls, and terphenyls that can be difficult to access through classical electrophilic aromatic substitution. researchgate.net
Beyond carbocyclic aromatics, the pyran-2-one nucleus can be transformed into a wide variety of heteroaromatic systems. imist.ma Ring-opening of the lactone by various nucleophiles, followed by intramolecular cyclization, is a common strategy. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings. imist.ma Similarly, reagents like o-phenylenediamine (B120857) can be used to construct fused systems such as 1,5-benzodiazepines after initial ring-opening of the pyran-2-one. imist.ma These transformations underscore the role of the pyran-2-one as a "chemical chameleon," capable of being converted into a diverse array of heterocyclic structures. imist.maresearchgate.net
Scaffold for Chemical Library Synthesis
In the quest for new bioactive molecules, the concept of "privileged scaffolds" has become central to medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets. The pyran-2-one ring and its derivatives are considered privileged structures due to their prevalence in natural products and their synthetic tractability. nih.govimist.ma
The 3-ethyl-5,6-dihydro-2H-pyran-2-one scaffold is an ideal starting point for diversity-oriented synthesis (DOS) and the construction of chemical libraries. The core structure provides a rigid conformational anchor, while the ethyl group at the C3 position, the double bond, and the lactone functionality offer multiple, chemically distinct points for diversification. By systematically varying reagents and reaction conditions, a single pyran-2-one precursor can generate a large library of related but structurally diverse compounds. nih.gov An example of this approach is the synthesis of a 23-membered library of carbohydrate-fused pyrano[3,2-c]quinolones, which was developed to explore novel antiproliferative agents. nih.gov
Application in Medicinal Chemistry Programs (from a synthetic strategy perspective)
From a synthetic strategy perspective, 3-ethyl-5,6-dihydro-2H-pyran-2-one is a valuable asset in medicinal chemistry programs. osi.lv The class of 5,6-dihydro-2H-pyran-2-ones is associated with a wide spectrum of biological activities, making them attractive targets for drug discovery. osi.lvresearchgate.net
The synthetic versatility of this scaffold allows medicinal chemists to readily access a vast chemical space. For example, the development of α-CF3-substituted O-heterocycles, which are important motifs in pharmaceuticals, can be achieved through cycloaddition reactions with β-trifluoromethylated enones, demonstrating how the pyran scaffold can be used to introduce important pharmacophores like the trifluoromethyl group. acs.org The ability to generate diverse libraries of fused heterocycles, aromatics, and other complex molecules from a common pyran-2-one intermediate is crucial for establishing structure-activity relationships (SAR). nih.govimist.ma By creating systematic variations of a lead compound derived from the pyran-2-one core, chemists can probe the molecular interactions with a biological target and optimize for desired properties. The pyran-2-one scaffold, therefore, is not just a starting material but a strategic tool for the efficient exploration and optimization of new therapeutic agents.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- |
| Maleic anhydride |
| Bicyclo[2.2.2]octene |
| Pyrano[3,2-c]quinolone |
| Furo[3,2-c]pyran-3,4-dione |
| Aniline |
| Biphenyl |
| Terphenyl |
| Pyridazine |
| Pyrazole |
| o-Phenylenediamine |
| 1,5-Benzodiazepine |
| β-Trifluoromethylated enone |
| Trifluoromethyl group |
| Dehydroacetic Acid (DHA) |
Future Research Perspectives and Emerging Areas
Innovations in Asymmetric Synthesis of 3-Ethyl-5,6-dihydropyran-2-one
The asymmetric synthesis of chiral lactones, including 3-ethyl-5,6-dihydropyran-2-one, is a focal point of ongoing research due to the high biological significance and synthetic value of these molecules. rsc.org Recent advancements have showcased the efficacy of various catalytic systems to achieve high enantioselectivity.
One promising approach involves the use of organocatalysis. For instance, enantioselective synthesis of eight-membered lactone derivatives has been achieved through an organocatalytic Michael/ketalization/fragmentation cascade. rsc.org While not directly applied to 3-ethyl-5,6-dihydropyran-2-one, this methodology highlights the potential of cascade reactions under mild conditions to generate chiral lactones with excellent enantioselectivity. rsc.org
Metal-catalyzed reactions also present a powerful tool for asymmetric synthesis. Chiral iridium complexes bearing ferrocene-based ligands have been successfully employed in the asymmetric hydrogenation of various ketoesters to furnish chiral lactones in superb yields and with excellent enantioselectivities (up to 99% ee). rsc.org Copper-catalyzed radical oxyfunctionalization of alkenes has also emerged as a versatile method for the rapid synthesis of diverse enantiomerically enriched lactones. acs.org This strategy encompasses a range of difunctionalization reactions, providing access to chiral lactone building blocks containing tetrasubstituted stereogenic centers. acs.org
Furthermore, nickel-catalyzed enantioselective α-spirocyclization of lactones represents an expansion of the synthetic toolkit, enabling the formation of 5-, 6-, and 7-membered rings with good yield and enantioselectivity. acs.org The development of sterically congested manganese catalysts has also enabled the synthesis of chiral γ-lactones through the highly enantioselective directed oxidation of C(sp³)–H bonds under mild conditions. nih.gov
Future research will likely focus on adapting and refining these innovative catalytic systems for the specific and efficient asymmetric synthesis of 3-ethyl-5,6-dihydropyran-2-one, aiming for high yields, exceptional enantiomeric excess, and environmentally benign reaction conditions.
Table 1: Comparison of Asymmetric Synthesis Methodologies for Chiral Lactones
| Catalytic System | Reaction Type | Key Features | Potential for 3-Ethyl-5,6-dihydropyran-2-one Synthesis |
|---|---|---|---|
| Organocatalysis | Michael/ketalization/fragmentation cascade | Mild conditions, excellent enantioselectivity for 8-membered lactones. rsc.org | High, adaptable to the synthesis of 6-membered rings. |
| Chiral Iridium Complexes | Asymmetric hydrogenation of ketoesters | Superb yields and enantioselectivities (up to 99% ee). rsc.org | High, applicable to a suitable ketoester precursor. |
| Copper Catalysis | Radical oxyfunctionalization of alkenes | Versatile for diverse lactones, creates tetrasubstituted stereocenters. acs.org | High, could be applied to an appropriate alkene substrate. |
| Nickel Catalysis | α-Spirocyclization of lactones | Good yield and enantioselectivity for spirocyclic lactones. acs.org | Moderate, less direct for a simple substituted dihydropyran-2-one. |
Exploration of Novel Reactivity and Cascade Reactions
The 5,6-dihydropyran-2-one scaffold is a versatile platform for accessing a variety of other functionalized molecules. mdpi.com Future research will undoubtedly delve deeper into exploring the novel reactivity of 3-ethyl-5,6-dihydropyran-2-one and designing innovative cascade reactions.
Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy, time, and resource management. 20.210.105 The development of such reactions starting from or leading to 3-ethyl-5,6-dihydropyran-2-one is a promising area. For instance, N-heterocyclic carbene (NHC) organocatalysis has been effectively used in the annulation of enals and ketones to produce dihydropyranones. osi.lv Exploring the application of NHCs in cascade reactions involving 3-ethyl-5,6-dihydropyran-2-one could lead to the efficient synthesis of complex molecular architectures.
The Diels-Alder reaction is another powerful tool for the synthesis of cyclic compounds. organic-chemistry.org Investigating the reactivity of 3-ethyl-5,6-dihydropyran-2-one as either a diene or dienophile in Diels-Alder reactions could open up new synthetic pathways. Furthermore, enzymatic cascade reactions are gaining prominence. For example, the combination of a Diels-Alder reaction and a Rauhut-Currier reaction, catalyzed by enzymes, has been used to construct fused tricyclic cores. nih.gov Exploring enzymatic transformations of 3-ethyl-5,6-dihydropyran-2-one could lead to novel, biologically active compounds.
Advanced Computational Design and Materials Integration
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of molecules like 2H-pyran-2-one derivatives. semanticscholar.orgmdpi.com Future research will increasingly leverage advanced computational methods to design novel derivatives of 3-ethyl-5,6-dihydropyran-2-one with specific properties and to predict their reactivity.
DFT calculations can provide insights into molecular electrostatic potential, average local ionization energies, and bond dissociation energies, which are crucial for understanding a molecule's reactivity and stability. semanticscholar.orgmdpi.com Such studies can guide the rational design of new synthetic targets and help in the development of more efficient reaction conditions. For instance, computational studies on the thermal decomposition of dihydropyran derivatives have elucidated the reaction mechanisms and the effect of substituents on activation energies. mdpi.com
In the realm of materials science, lactones are recognized as valuable monomers for the synthesis of polyesters. google.com There is a growing interest in developing sustainable, bio-based polymers. google.com Future research could explore the polymerization of 3-ethyl-5,6-dihydropyran-2-one to create novel polylactones with unique physical and chemical properties. Computational modeling can be employed to predict the properties of these polymers, accelerating the design and discovery of new materials.
Investigation of Biosynthetic Enzymes and Pathways
The biosynthesis of lactones in nature is often accomplished by complex and highly efficient enzymatic machinery, primarily polyketide synthases (PKSs). core.ac.uknih.gov These large, modular enzymes are responsible for the assembly of a wide variety of natural products. nih.gov A significant area of future research lies in the investigation of the specific biosynthetic enzymes and pathways that could lead to the production of 3-ethyl-5,6-dihydropyran-2-one and its analogs.
Type I PKSs are particularly relevant as they are often involved in the synthesis of macrocyclic polyketides, which contain lactone rings. nih.gov Understanding the structure and function of the domains within these enzymes, such as the acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains, is crucial for engineering them to produce novel compounds. nih.govnih.gov By manipulating the genes encoding these enzymes, it may be possible to create engineered PKSs that can synthesize "designer" biomolecules, including specific lactones. lbl.gov
Furthermore, other enzyme classes are involved in lactone biosynthesis. For example, Baeyer-Villiger monooxygenases (BVMOs) and hydrolases are used in the biocatalytic synthesis of lactones through oxidation reactions. nih.gov The reductive cyclization of ketoesters is another important biocatalytic route. nih.gov Research into identifying and characterizing novel enzymes from these classes could provide new tools for the biosynthesis of 3-ethyl-5,6-dihydropyran-2-one.
Untargeted Metabolomics for New Analog Discovery
Untargeted metabolomics is a powerful approach for the comprehensive analysis of all small molecules within a biological system. This technique can be instrumental in the discovery of new natural products, including novel analogs of 3-ethyl-5,6-dihydropyran-2-one. By applying untargeted metabolomics to microorganisms or plants that are known to produce lactones, it may be possible to identify previously uncharacterized derivatives.
This approach involves the use of high-resolution mass spectrometry coupled with advanced data analysis techniques to detect and identify a wide range of metabolites. By comparing the metabolic profiles of different organisms or the same organism under different growth conditions, researchers can pinpoint unique compounds. Subsequent isolation and structural elucidation of these compounds can lead to the discovery of new lactone analogs with potentially interesting biological activities.
While specific studies on the use of untargeted metabolomics for the discovery of 3-ethyl-5,6-dihydropyran-2-one analogs are not yet prevalent, the general application of this technology in natural product discovery is well-established and holds significant promise for this specific class of compounds.
Development of Sustainable Production Methods
The development of sustainable and environmentally friendly methods for the production of chemicals is a major goal of modern chemistry. For lactones, this involves moving away from traditional chemical synthesis, which often relies on harsh reagents and generates significant waste, towards greener alternatives. mdpi.com
Microbial production is a particularly attractive approach. doaj.org The de novo biosynthesis of lactones from renewable feedstocks, such as carbohydrates, is a key area of research. doaj.org This involves engineering microorganisms like the yeast Yarrowia lipolytica or the filamentous fungus Ashbya gossypii to produce specific lactones. doaj.org Metabolic engineering strategies can be employed to optimize the biosynthetic pathways in these organisms to increase product yields. frontiersin.org
Another sustainable approach is the use of biocatalysis, where isolated enzymes or whole cells are used to perform specific chemical transformations. researchgate.net This can offer high selectivity and mild reaction conditions. researchgate.net For example, engineered carbonyl reductases have been used for the stereoselective synthesis of chiral δ-lactones with high yields and enantiopurities. rsc.org
Furthermore, the use of renewable resources as starting materials for chemical synthesis is a cornerstone of green chemistry. acs.orgresearchgate.net For instance, atom-economic reaction sequences have been developed to synthesize 2-pyrones from furfuryl alcohol, which is derived from biomass. figshare.comscispace.com Investigating similar pathways starting from renewable feedstocks for the synthesis of 3-ethyl-5,6-dihydropyran-2-one is a promising avenue for future research.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- |
| 3-ethyl-5,6-dihydropyran-2-one |
| (R)-δ-decalactone |
| polylactones |
| 2-pyrones |
Q & A
What are the key structural and physicochemical properties of 3-ethyl-5,6-dihydro-2H-pyran-2-one that influence its reactivity in synthetic chemistry?
Basic Research Question
The compound’s lactone structure (a six-membered ring with one oxygen atom and a ketone group) and substituents (e.g., ethyl group at C3) dictate its reactivity. Computational studies (e.g., DFT calculations) can predict electrophilic/nucleophilic sites, while experimental techniques like IR spectroscopy confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) . Key properties include:
- Molecular formula : C₇H₁₀O₂ (derived from parent 5,6-dihydro-2H-pyran-2-one, C₅H₆O₂, with an ethyl substitution) .
- Steric effects : The ethyl group at C3 may hinder nucleophilic attack at adjacent positions.
- Hydrogen-bonding capacity : The lactone oxygen can participate in H-bonding, influencing solubility and crystallization.
How can researchers resolve contradictions in reported spectroscopic data for 3-ethyl-5,6-dihydro-2H-pyran-2-one derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from impurities, solvent effects, or stereochemical variations. To address this:
- Cross-validate data : Compare experimental -NMR chemical shifts (e.g., δ 5.87 ppm for α,β-unsaturated lactone protons) with literature values from controlled syntheses .
- Use advanced techniques : Employ 2D NMR (COSY, HSQC) to assign stereochemistry or NOESY to confirm spatial arrangements in diastereomers .
- Control synthetic conditions : Ensure anhydrous environments to prevent hydrolysis of the lactone ring, which alters spectral profiles .
What methodological approaches are recommended for synthesizing 3-ethyl-5,6-dihydro-2H-pyran-2-one with high enantiomeric purity?
Advanced Research Question
Asymmetric synthesis strategies include:
- Catalytic hydrogenation : Use Pd/C under H₂ to reduce α,β-unsaturated precursors (e.g., argentilactone derivatives) while preserving stereochemistry .
- Chiral auxiliaries : Employ Evans’ oxazolidinones or Sharpless epoxidation to induce enantioselectivity during lactonization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, isolating desired enantiomers .
How do computational models predict the biological activity of 3-ethyl-5,6-dihydro-2H-pyran-2-one derivatives?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and QSAR studies correlate structural features with pharmacological activity:
- Anti-HIV activity : Substituents at C6 (e.g., hydroxyl or aryl groups) enhance binding to HIV protease active sites .
- Anticancer potential : The ethyl group’s hydrophobicity may improve membrane permeability, while the lactone ring interacts with cellular kinases .
- Validation : Compare computational predictions with in vitro assays (e.g., IC₅₀ values against MCF-7 breast cancer cells) .
What safety protocols are critical when handling 3-ethyl-5,6-dihydro-2H-pyran-2-one in laboratory settings?
Basic Research Question
Refer to GHS hazard classifications for related lactones:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water, which may hydrolyze the compound .
How can researchers optimize reaction conditions for dihydroxylation of 3-ethyl-5,6-dihydro-2H-pyran-2-one?
Advanced Research Question
Key parameters include:
- Oxidizing agents : Use OsO₄/NMO for syn-dihydroxylation, or perform epoxidation with m-CPBA followed by acid-catalyzed ring-opening .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, while temperature control (0–25°C) minimizes side reactions .
- Monitoring : Track reaction progress via TLC (Rf ~0.15 in hexanes/EtOAc 75:25) or inline FTIR for carbonyl group consumption .
What analytical techniques are most effective for characterizing degradation products of 3-ethyl-5,6-dihydro-2H-pyran-2-one under oxidative stress?
Advanced Research Question
Combine hyphenated techniques:
- LC-MS/MS : Identify hydroxylated or ring-opened metabolites using fragmentation patterns (e.g., m/z 154.1 for [M+H]⁺ of dihydroxy derivatives) .
- GC-MS : Detect volatile degradation byproducts (e.g., CO₂ or aldehydes) with HS-SPME sampling .
- XRD : Analyze crystalline degradation products to confirm structural changes .
How do substituent modifications at the C3 position affect the compound’s stability in aqueous media?
Advanced Research Question
The ethyl group’s electron-donating effects reduce lactone ring hydrolysis rates compared to electron-withdrawing groups (e.g., Cl or NO₂). Stability assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
